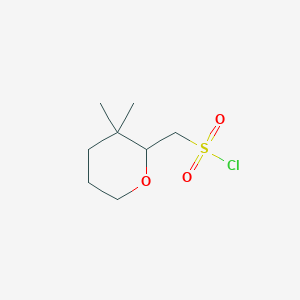

(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2169104-03-2. It has a molecular weight of 226.72 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

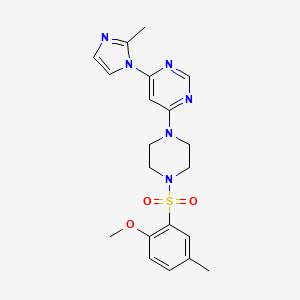

Molecular Structure Analysis

The InChI code for “(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is1S/C8H15ClO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride” is a powder that is stored at 4 degrees Celsius . Its molecular formula is C8H15ClO3S and it has a molecular weight of 226.72 .Aplicaciones Científicas De Investigación

Sulfenyletherification of Unsaturated Alcohols

A facile method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride has been described, where methanesulfenyl chloride is generated and supposed to be the compound responsible for this reaction. The formation pathway of methanesulfenyl chloride is discussed based on the formation of cyclic acetals (Gao et al., 2018).

Electrochemical Properties in Ionic Liquids

The electrochemical properties of vanadium pentoxide films prepared by the sol–gel route were studied in methanesulfonyl chloride (MSC)-AlCl3 ionic liquid. As a potential cathode, sodium is reversibly intercalated into the V2O5 film in this electrolyte, showcasing the utility of (3,3-Dimethyloxan-2-yl)methanesulfonyl chloride in enhancing electrochemical applications (Su, Winnick, & Kohl, 2001).

Catalytic Sulfonylation Using Sulfonyl Chlorides

An efficient water-solvent method for p-toluenesulfonylation and methanesulfonylation of primary alcohols was developed. This method uses p-toluenesulfonyl chloride and methanesulfonyl chloride, showcasing the reagent's versatility in promoting catalytic sulfonylation reactions (Morita et al., 2005).

Material Science and Energy Applications

- Sodium Insertion into Vanadium Pentoxide: Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3. In this electrolyte, sodium can be reversibly intercalated into vanadium pentoxide films prepared via the sol–gel route, making it significant for battery technology and energy storage applications (Su, Winnick, & Kohl, 2001).

Atmospheric and Environmental Sciences

- OH-Radical-Induced Oxidation: Studies on the OH-radical-induced oxidation of methanesulfinic acid and the reactions of methanesulfonyl radical in the absence and presence of dioxygen have provided insights into atmospheric chemistry and the formation of secondary pollutants (Flyunt et al., 2001).

Safety and Hazards

This compound is classified as dangerous with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing its mist or vapors and using it only outdoors or in a well-ventilated area . It’s also recommended to wear protective clothing and eye protection when handling this compound .

Propiedades

IUPAC Name |

(3,3-dimethyloxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTGTFWDILZKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CS(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)

![6-Ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)